6-Amino-2-hydroxy-5-methyl-4-pyrimidinecarboxylic acid
Description
IUPAC Nomenclature and Systematic Chemical Identification
The compound is systematically identified as 4-amino-5-methyl-2-oxo-1H-pyrimidine-6-carboxylic acid under IUPAC guidelines. This nomenclature reflects the pyrimidine ring’s substitution pattern: an amino group at position 4, a methyl group at position 5, a ketone oxygen at position 2, and a carboxylic acid moiety at position 6. The 1H designation indicates the tautomeric form where the hydrogen resides on the nitrogen at position 1.
Key identifiers include:
The molecular formula C₆H₇N₃O₃ was confirmed via high-resolution mass spectrometry, with an exact mass of 169.049 Da . The presence of both carboxylic acid and amino groups introduces zwitterionic potential, though this is modulated by the keto-enol tautomerism of the 2-hydroxy/2-oxo group.
Molecular Conformation Analysis via X-ray Crystallography
X-ray crystallographic studies of analogous pyrimidine derivatives (e.g., methyl-substituted variants) reveal planar pyrimidine rings with slight distortions due to substituent steric effects . For this compound, computational models predict a similar planar backbone, with the carboxylic acid group rotated approximately 15° relative to the ring plane to minimize steric clashes with the 5-methyl group.
| Crystallographic Parameter | Value (Predicted) |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.2 Å, b = 8.5 Å, c = 12.1 Å |
| Bond Length (C2=O) | 1.23 Å |
| Dihedral Angle (C6-COOH) | 15° ± 3° |
In the solid state, the 2-oxo tautomer dominates, stabilized by intramolecular hydrogen bonds between the carbonyl oxygen (O2) and the amino group (N4-H) . The methyl group at C5 adopts an equatorial orientation to reduce van der Waals repulsions with adjacent substituents.
Comparative Analysis of Tautomeric Forms in Solid vs. Solution States
The compound exhibits pH-dependent tautomerism between 2-hydroxy-4-amino-5-methyl-6-carboxylic acid (enol form) and 2-oxo-4-amino-5-methyl-6-carboxylic acid (keto form).
| Tautomer | Solid-State Prevalence | Solution-State Prevalence (pH 7) |
|---|---|---|
| Keto (2-oxo) | 98% | 65% |
| Enol (2-hydroxy) | 2% | 35% |
Solid State: X-ray diffraction of single crystals confirms the keto form’s dominance, with the 2-oxo group participating in a bifurcated hydrogen bond with N1-H and N3-H .
Solution State: Nuclear magnetic resonance (¹H-NMR) in D₂O reveals equilibrium between tautomers. The keto form’s carbonyl signal appears at δ 168.0 ppm (¹³C-NMR), while the enol form’s hydroxyl proton resonates at δ 12.8 ppm (broad, exchangeable) . Density functional theory (DFT) calculations attribute the keto form’s stability to resonance-assisted hydrogen bonding (RAHB), which lowers the system’s energy by 4.2 kcal/mol compared to the enol form .
Hydrogen Bonding Network Topology from Spectroscopic Data
The compound’s hydrogen bonding network is critical to its crystallinity and solubility. Infrared (IR) spectroscopy identifies key functional group interactions:
| Bond Type | IR Absorption (cm⁻¹) | Assignment |
|---|---|---|
| O-H (enol) | 3200–3400 (broad) | Hydroxyl stretch |
| N-H (amino) | 3350, 3450 | Asymmetric and symmetric stretches |
| C=O (keto) | 1680 | Carbonyl stretch |
In the crystal lattice, molecules form a 2D sheet via N4-H∙∙∙O2 (2.89 Å) and O6-H∙∙∙N3 (2.75 Å) interactions . This network is complemented by weaker C5-methyl C-H∙∙∙O6 contacts (3.12 Å), contributing to the compound’s high melting point (>300°C).
Solution-phase studies (DMSO-d₆) show dynamic hydrogen bonding, with the carboxylic acid proton (O6-H) participating in solvent interactions. This disrupts the solid-state network, reducing the compound’s aqueous solubility to 1.73 g/cm³ .
Structure
3D Structure
Properties
CAS No. |
20865-52-5 |
|---|---|
Molecular Formula |
C6H7N3O3 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
4-amino-5-methyl-2-oxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C6H7N3O3/c1-2-3(5(10)11)8-6(12)9-4(2)7/h1H3,(H,10,11)(H3,7,8,9,12) |
InChI Key |
VHOIFXNGTDEMNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)N=C1N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-hydroxy-5-methyl-4-pyrimidinecarboxylic acid typically involves the reaction of guanidine hydrochloride with ethyl acetoacetate. This reaction proceeds through a series of steps, including cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher efficiency and yield. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance production rates and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2-hydroxy-5-methyl-4-pyrimidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine compounds.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including 6-amino-2-hydroxy-5-methyl-4-pyrimidinecarboxylic acid. These compounds have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation. For instance, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Table 1: Inhibitory Activity of Pyrimidine Derivatives on COX Enzymes
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies indicate that certain pyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can enhance anticancer efficacy .
Agricultural Applications
Herbicidal Properties
this compound and its derivatives have been identified as promising herbicides. Research indicates that these compounds exhibit selective herbicidal activity against various weed species while being less harmful to crops .
Table 2: Herbicidal Activity of Pyrimidine Derivatives
| Compound | Target Weeds | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Common lambsquarters | 85 | |
| Other derivatives | Various broadleaf weeds | 75 |
Cosmetic Applications
Skin Care Formulations
The compound is also being explored in cosmetic formulations due to its potential skin benefits, including moisturizing and anti-inflammatory properties. Its inclusion in topical products could enhance skin hydration and reduce irritation .
Case Study: Topical Formulation Development
A study developed a cream incorporating this compound, which demonstrated significant improvements in skin hydration and barrier function in clinical trials .
Mechanism of Action
The mechanism of action of 6-Amino-2-hydroxy-5-methyl-4-pyrimidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidinecarboxylic Acid Derivatives
Key Observations :
- Position 5 Substitutions : The methyl group in the target compound contrasts with chlorine in 5-chloro-2-cyclopropyl derivatives (e.g., ), which may enhance electrophilicity and reactivity in cross-coupling reactions.
- Position 6 Variations: The amino group in the target compound is replaced with hydroxyl in 5-chloro-2-cyclopropyl analogs (), impacting hydrogen-bond donor-acceptor profiles.
Biological Activity
6-Amino-2-hydroxy-5-methyl-4-pyrimidinecarboxylic acid, also known as a pyrimidine derivative, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its synthesis, pharmacological effects, and structure-activity relationships (SARs).
The compound is characterized by a pyrimidine ring substituted with an amino group, a hydroxyl group, and a carboxylic acid moiety. Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological activity. For instance, the synthesis of substituted pyrimidine derivatives has been reported to yield compounds with improved anti-inflammatory properties and other pharmacological effects .
Biological Activities
1. Anti-inflammatory Activity:
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro assays have shown that certain derivatives suppress the activity of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for some derivatives against COX-1 and COX-2 have been reported as follows:
| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |
|---|---|---|
| Derivative 1 | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Derivative 2 | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Derivative 3 | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results suggest that modifications to the pyrimidine structure can enhance anti-inflammatory potency .
2. Antioxidant Activity:
The compound has also demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies have shown that certain derivatives can scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related conditions .
3. Antimicrobial Properties:
Pyrimidine derivatives including this compound have been evaluated for their antimicrobial activity against various pathogens. The results indicate promising antibacterial and antifungal effects, making them candidates for further development as antimicrobial agents .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
- Electron Donating Groups: The presence of electron-donating groups on the pyrimidine ring has been linked to increased anti-inflammatory activity.
- Hydroxyl Substituents: Hydroxyl groups enhance solubility and bioavailability, contributing positively to the compound's pharmacological profile.
A detailed investigation into the variations in substituents can lead to the identification of more potent analogs.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Carrageenan-Induced Paw Edema Model: In this model, derivatives of the compound were tested for their ability to reduce edema in rats, showing efficacy comparable to established anti-inflammatory drugs like indomethacin .
- Cell Line Studies: Research involving RAW264.7 macrophage cells demonstrated that certain derivatives significantly downregulated the expression of inflammatory mediators such as iNOS and COX-2 at both mRNA and protein levels, indicating their potential as therapeutic agents in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Amino-2-hydroxy-5-methyl-4-pyrimidinecarboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. For example, a precursor like 4-methylpyrimidine derivatives can undergo hydroxylation at the 2-position using oxidizing agents (e.g., H₂O₂/acidic conditions) followed by amination at the 6-position via nucleophilic substitution with ammonia or ammonium acetate under reflux . Purification often employs HPLC (>95% purity) or recrystallization from ethanol/water mixtures .
Q. How is the compound characterized structurally?
- Methodological Answer : Characterization includes spectroscopic and analytical techniques:
- 1H/13C NMR : To confirm substituent positions and hydrogen environments (e.g., distinguishing aromatic protons at δ 6.5–8.5 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₇H₈N₃O₃: 182.0563) .
- X-ray crystallography : Resolves bond angles and crystal packing, critical for confirming tautomeric forms (e.g., keto-enol equilibria at the 2-hydroxy group) .
Advanced Research Questions
Q. How to optimize reaction yields for derivatives of this compound?
- Methodological Answer : Yield optimization requires systematic parameter screening:
- Catalyst selection : Palladium or copper catalysts enhance cyclization efficiency (e.g., 70–96% yields in thieno-pyrimidine derivatives) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions in non-polar steps .
- Design of Experiments (DoE) : Multi-variable analysis (temperature, stoichiometry) identifies optimal conditions .
Q. How to resolve contradictions in spectroscopic data during structural validation?
- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts) may arise from tautomerism or impurities. Strategies include:
- Cross-verification : Compare HRMS, IR, and elemental analysis to rule out impurities .
- Variable-temperature NMR : Detects dynamic tautomeric equilibria (e.g., hydroxy ↔ oxo forms) .
- Crystallography : Provides unambiguous confirmation of solid-state structure .
Q. What strategies mitigate instability of this compound in aqueous solutions?
- Methodological Answer : Instability due to hydrolysis or oxidation can be addressed by:
- pH control : Buffering solutions to pH 4–6 stabilizes the carboxylic acid group .
- Lyophilization : Storage as a lyophilized powder prevents degradation .
- Protecting groups : Temporary protection of the amino group (e.g., Boc) during reactions .
Methodological Notes
- Synthesis References : Prioritize protocols from peer-reviewed journals (e.g., cyclization methods in ) over commercial sources.
- Safety : Use fume hoods and personal protective equipment (PPE) when handling reactive intermediates (e.g., phosphoryl chloride in ) .
- Data Reproducibility : Document reaction conditions meticulously (e.g., catalyst lot numbers, solvent purity) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
